3-bromo-9-(3,5-diphenylphenyl)carbazole
Description
Significance of Carbazole (B46965) Scaffolds in Modern Organic Materials Science
Carbazole and its derivatives represent a cornerstone in the field of organic materials science, particularly in the development of organic electronics. nih.govchemicalbook.comglpbio.com The inherent properties of the carbazole scaffold, a tricyclic aromatic structure containing a nitrogen atom, make it an exceptionally versatile building block for a new generation of materials. nih.gov These compounds are noted for their low cost, high thermal and chemical stability, and excellent hole-transporting capabilities. nih.govchemicalbook.comglpbio.com
The rigid and planar structure of the carbazole core, combined with its electron-rich nature, facilitates efficient charge transport, a critical requirement for many organic electronic devices. Furthermore, the electronic properties of carbazoles can be readily tuned through chemical modification, allowing for the precise design of materials with specific functionalities. nih.gov This has led to their widespread use in a variety of applications, including organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors. nih.govchemicalbook.comglpbio.com In the realm of OLEDs, carbazole derivatives have been successfully employed as host materials for phosphorescent emitters, as well as fluorescent emitters themselves, contributing to devices with high efficiency and long operational lifetimes. nih.govossila.com
Rationale for Strategic Functionalization of Carbazole Cores in Contemporary Chemical Research
The strategic functionalization of the carbazole core is a key area of contemporary chemical research, driven by the need to fine-tune the material's properties for specific applications. researchgate.net The carbazole ring system offers multiple sites for substitution, most notably the nitrogen atom (N-9 position) and various positions on the aromatic rings (C-1 to C-8). By selectively introducing different functional groups at these positions, researchers can systematically alter the electronic and physical characteristics of the resulting molecule. nih.gov
One of the primary goals of functionalization is to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for achieving efficient charge injection and transport in electronic devices. For instance, attaching bulky substituents to the carbazole core can prevent intermolecular interactions, such as π–π stacking, which can lead to undesirable quenching of emission in OLEDs. nih.gov Moreover, the introduction of specific chromophores can alter the light-emitting properties of the molecule, enabling the creation of materials that emit at different wavelengths, from blue to red. The ability to tailor properties such as triplet energy and thermal stability through functionalization has been instrumental in the development of high-performance OLEDs. ossila.com
Overview of 3-bromo-9-(3,5-diphenylphenyl)carbazole within Current Research Paradigms
Within the broader context of carbazole chemistry, This compound emerges as a strategically designed intermediate for the synthesis of advanced organic materials. While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structure provides clear indications of its intended role. The molecule features two key functionalizations of the carbazole core: a bromine atom at the 3-position and a bulky 3,5-diphenylphenyl group at the 9-position (the nitrogen atom).
The bromine atom serves as a versatile synthetic handle, allowing for a variety of cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This enables the introduction of a wide range of other functional groups at the 3-position, which is a common strategy for building more complex, functional molecules for OLEDs. ossila.comchemicalbook.com The bulky 3,5-diphenylphenyl substituent at the 9-position is a design feature aimed at imparting desirable physical properties. Such large groups are known to enhance the thermal stability and morphological stability of thin films, which are critical for the longevity of organic electronic devices. Furthermore, the steric hindrance provided by this group can effectively suppress intermolecular interactions, leading to improved photoluminescence quantum yields in the solid state.
Given these structural features, this compound is best understood as a key building block for the creation of high-performance host materials or as a precursor to emissive materials for next-generation OLEDs.
Scope and Objectives of Academic Research on this compound
The academic research interest in a compound like This compound would primarily revolve around its utility as a synthetic intermediate for creating novel organic electronic materials. The main objectives of such research would include:
Synthesis and Characterization: The development of efficient and scalable synthetic routes to this compound would be a fundamental objective. This would be followed by a thorough characterization of its chemical and physical properties.
Derivatization and Material Development: A major focus would be on utilizing the bromo-functionality to synthesize a library of new carbazole derivatives. This would involve introducing various electron-donating or electron-accepting moieties to systematically tune the optoelectronic properties.
Structure-Property Relationship Studies: A key scientific goal would be to establish a clear understanding of how the structural modifications influence the resulting material's properties. This includes investigating the impact of the bulky 9-substituent and the newly introduced functional groups on the thermal stability, photophysical properties, and charge transport characteristics.
Device Fabrication and Evaluation: The ultimate aim of such research would be to incorporate the newly synthesized materials into organic electronic devices, such as OLEDs, to evaluate their performance. This would involve fabricating and testing devices to measure key metrics like external quantum efficiency, power efficiency, and operational stability.
Compound Data Tables
Table 1: Physicochemical Properties of Related Carbazole Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Bromo-9-phenylcarbazole | 1153-85-1 | C₁₈H₁₂BrN | 322.20 | 98 |
| 3-Bromo-9H-carbazole | 1592-95-6 | C₁₂H₈BrN | 246.10 | 200-201 |
| 3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole | 1141017-77-7 | C₂₀H₁₆BrN | 350.25 | Not available |
Data sourced from glpbio.comchemicalbook.comnih.gov
Table 2: Synthesis of 3-Bromo-9-phenylcarbazole
| Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 3-bromo-9H-carbazole, bromobenzene | dibenzo-18-crown-6, potassium acetate, copper | N,N-dimethylformamide (DMF) | 120 | 4 | 71 |
Data sourced from chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-9-(3,5-diphenylphenyl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20BrN/c31-25-15-16-30-28(20-25)27-13-7-8-14-29(27)32(30)26-18-23(21-9-3-1-4-10-21)17-24(19-26)22-11-5-2-6-12-22/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAUGFZYJBUAAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 9 3,5 Diphenylphenyl Carbazole and Its Precursors
Retrosynthetic Analysis and Strategic Disconnection for 3-bromo-9-(3,5-diphenylphenyl)carbazole
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical and common strategic disconnection involves cleaving the C-N bond formed between the carbazole (B46965) nitrogen and the bulky 3,5-diphenylphenyl group. This bond is typically formed in the final stages of the synthesis using cross-coupling reactions.
This primary disconnection simplifies the target molecule into two key building blocks:
Precursor A : 3-bromocarbazole
Precursor B : A reactive derivative of 3,5-diphenylbenzene, such as 1-bromo-3,5-diphenylbenzene (B177409) or the corresponding boronic acid.
The final synthetic step would therefore be an N-arylation reaction, such as a Buchwald-Hartwig amination or an Ullmann condensation, to couple these two precursors. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov This approach is advantageous as it allows for the modular synthesis and purification of the two complex fragments before their final assembly.
Further disconnection of Precursor A (3-bromocarbazole) leads to unsubstituted carbazole, which can be selectively brominated. Precursor B (1-bromo-3,5-diphenylbenzene) can be disconnected via its two C-C bonds, suggesting a double cross-coupling reaction, like the Suzuki-Miyaura coupling, on a C6-central ring such as 1,3,5-tribromobenzene (B165230). nih.govresearchgate.net
Synthesis of Key Precursor Building Blocks for Carbazole Functionalization
The successful synthesis of the target molecule hinges on the efficient preparation of its core building blocks.
3-Bromocarbazole is a crucial intermediate. It is most commonly synthesized via the electrophilic aromatic substitution of carbazole. The nitrogen atom in the carbazole ring acts as an activating group, directing electrophiles primarily to the 3 and 6 positions. A widely used method involves the direct bromination of carbazole using N-bromosuccinimide (NBS) in a suitable solvent. nih.gov
The reaction is typically performed by adding NBS portion-wise to a solution of carbazole in a solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) at a controlled temperature, often starting at 0 °C and allowing it to warm to room temperature. nih.gov The use of NBS is preferred over elemental bromine as it is easier to handle and often leads to higher selectivity for mono-bromination, reducing the formation of byproducts like 3,6-dibromocarbazole.
| Entry | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 0 °C to RT | 24 | ~47-72% |
This table presents typical conditions for the synthesis of 3-bromocarbazole. Yields can vary based on specific reaction scale and purification methods.
The 3,5-diphenylphenyl moiety provides significant steric bulk and extends the π-conjugation of the final molecule. A key precursor for its introduction is 1-bromo-3,5-diphenylbenzene. This intermediate is efficiently prepared using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.org
This synthesis involves the reaction of 1,3,5-tribromobenzene with two equivalents of phenylboronic acid. nih.gov The reaction is catalyzed by a palladium(0) species, often generated in situ from a precursor like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). A base, such as aqueous potassium carbonate, is required to activate the boronic acid for the transmetalation step in the catalytic cycle. mdpi.com The selective reaction of two bromine atoms is achieved by controlling the stoichiometry of the reagents.
| Entry | Reactants | Catalyst | Base | Solvent | Yield (%) |
| 1 | 1,3,5-Tribromobenzene, Phenylboronic acid (2 eq.) | Pd(PPh₃)₄ | K₂CO₃ (aq) | Tetrahydrofuran (THF) | ~54% |
This table outlines a common method for synthesizing 1-bromo-3,5-diphenylbenzene. nih.gov
Direct Functionalization Approaches for Carbazole Scaffolds
Direct C-H functionalization offers alternative routes to substituted carbazoles, sometimes providing access to isomers not available through classical methods.
Electrophilic aromatic substitution is a fundamental strategy for functionalizing the carbazole core. youtube.com The carbazole ring system is electron-rich, and the nitrogen atom strongly directs incoming electrophiles to the positions para to it, namely the 3 and 6 positions. These positions are electronically activated and sterically accessible.
The synthesis of 3-bromocarbazole using NBS, as described in section 2.2.1, is a classic example of this reactivity. nih.gov Similarly, other electrophilic reactions such as nitration, sulfonation, and Friedel-Crafts acylation or alkylation predominantly yield 3-substituted or 3,6-disubstituted products. The high electron density at these positions stabilizes the cationic Wheland intermediate formed during the substitution mechanism. Controlling the reaction conditions and the stoichiometry of the electrophile is crucial to achieve selective mono-substitution over di-substitution.
Directed Ortho Metalation (DoM) is a powerful technique for achieving regioselective functionalization at positions that are not favored by classical electrophilic substitution. In the context of carbazole, DoM can provide access to derivatives substituted at the 1, 2, 4, or 8 positions.
The strategy involves the use of a Directed Metalation Group (DMG), which is typically installed on the carbazole nitrogen. The DMG coordinates to a strong organolithium base (e.g., n-butyllithium or s-butyllithium), directing the deprotonation of a nearby C-H bond, most commonly at the ortho position (C1 or C8). The resulting aryllithium intermediate is then quenched with an electrophile (E+) to install a new functional group. After the reaction, the DMG can often be removed. Common DMGs include carbamates and amides. This methodology bypasses the inherent electronic preference of the carbazole ring, allowing for the synthesis of a wider array of substituted isomers.
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of this compound
The construction of this compound is achieved through a convergent synthesis strategy that typically involves the preparation of two key precursors: 3-bromocarbazole and 1-bromo-3,5-diphenylbenzene. These precursors are then joined together in a final palladium-catalyzed N-arylation step. The synthesis of the 1-bromo-3,5-diphenylbenzene precursor itself relies on palladium-catalyzed C-C bond formation.
N-Arylation via Buchwald-Hartwig Amination Protocols for Carbazole Attachment
The pivotal step in the synthesis of the target molecule is the formation of the C-N bond between the carbazole nitrogen and the 3,5-diphenylphenyl group. The Buchwald-Hartwig amination is a premier method for this transformation, allowing for the coupling of amines with aryl halides under palladium catalysis. wikipedia.orgresearchgate.net In this specific synthesis, 3-bromocarbazole is reacted with 1-bromo-3,5-diphenylbenzene.
The reaction is typically carried out in the presence of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. The choice of ligand is critical, especially when dealing with sterically hindered coupling partners like 1-bromo-3,5-diphenylbenzene. researchgate.net Bulky, electron-rich phosphine ligands are often employed to facilitate the reaction. acs.org A strong base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the carbazole nitrogen, forming the nucleophile that participates in the catalytic cycle. nih.gov The reaction is generally performed in an inert solvent like toluene (B28343) or dioxane under an inert atmosphere (e.g., argon) to prevent catalyst deactivation.
A one-pot approach, where a Suzuki coupling is followed by a Buchwald-Hartwig amination without isolating the intermediate, has been demonstrated for the synthesis of related 3,9-diaryl-9H-carbazoles. nih.govyoutube.comresearchgate.net This sequential catalysis is advantageous as it reduces the number of synthetic steps and purification procedures. In such a sequence, it is crucial to perform the Suzuki coupling first to avoid potential side reactions. youtube.com
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Carbazoles
| Parameter | Condition | Reference |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | researchgate.netacs.org |
| Ligand | Bulky, electron-rich phosphines (e.g., tBuBrettPhos) | researchgate.netnih.gov |
| Base | NaOtBu, K₃PO₄, LHMDS | acs.orgnih.govnih.gov |
| Solvent | Toluene, Dioxane, THF | acs.orgnih.gov |
| Atmosphere | Inert (Argon, Nitrogen) | acs.org |
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation in Precursor Synthesis
The synthesis of the key precursor, 1-bromo-3,5-diphenylbenzene, is efficiently achieved through a double Suzuki-Miyaura cross-coupling reaction. mdpi.comlibretexts.org This reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., phenylboronic acid) with a dihaloarene (e.g., 1,3-dibromobenzene (B47543) or 1,3-diiodobenzene). mdpi.comacs.org
Research has shown that while diiodobenzenes tend to undergo double coupling reactions with high selectivity, dibromobenzenes can be selectively mono-coupled. acs.orgnih.gov Therefore, to synthesize 1-bromo-3,5-diphenylbenzene, a controlled mono-coupling of 1,3,5-tribromobenzene or a double coupling of 1-bromo-3,5-dichlorobenzene (B43179) with two equivalents of phenylboronic acid could be employed. Alternatively, a sequential approach starting from 1,3-dibromobenzene can be utilized.
The Suzuki-Miyaura reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand. libretexts.orgacs.org A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is essential for the activation of the organoboron reagent. acs.org The reaction is commonly carried out in a solvent mixture, often including water, such as DME/water or toluene/water. nih.govnih.gov
Table 2: General Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | libretexts.orgacs.org |
| Organoboron Reagent | Phenylboronic acid | mdpi.comresearchgate.net |
| Aryl Halide | 1,3-Dibromobenzene, 1,3-Diiodobenzene | acs.orgnih.gov |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | acs.org |
| Solvent | Toluene/Water, DME/Water, THF | acs.orgnih.gov |
Optimization of Reaction Conditions and Yields for Scalable Laboratory Synthesis
The successful laboratory-scale synthesis of this compound requires careful optimization of the reaction conditions for both the Suzuki-Miyaura and Buchwald-Hartwig steps to maximize yields and ensure reproducibility.
For the Suzuki-Miyaura synthesis of the 1-bromo-3,5-diphenylbenzene precursor, key parameters to optimize include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The use of microwave irradiation has been shown to dramatically reduce reaction times in some Suzuki-Miyaura couplings. nih.gov The stoichiometry of the reactants is also critical, especially when aiming for a selective double coupling.
In the case of the Buchwald-Hartwig N-arylation, the choice of ligand is paramount, particularly due to the steric hindrance of the 1-bromo-3,5-diphenylbenzene substrate. researchgate.net Screening different generations of Buchwald or Hartwig ligands, including those based on biaryl phosphines or ferrocenyl phosphines, can lead to significant improvements in yield. The base is another crucial factor; while NaOtBu is commonly used, other bases like K₃PO₄ or Cs₂CO₃ may offer advantages in certain cases, especially with sensitive substrates. acs.org The catalyst loading can often be reduced after optimization, which is important for scalability and cost-effectiveness.
Mechanistic Investigations of Key Synthetic Transformations Towards this compound
The palladium-catalyzed cross-coupling reactions central to the synthesis of this compound proceed through well-established catalytic cycles.
The Suzuki-Miyaura reaction mechanism generally involves three key steps: youtube.comlibretexts.org
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 1,3-dibromobenzene), forming a Pd(II) species.
Transmetalation: The organoboron reagent (phenylboronic acid), activated by the base, transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
The Buchwald-Hartwig amination follows a similar catalytic cycle: wikipedia.orgnih.gov
Oxidative Addition: The Pd(0) catalyst adds to the aryl halide (1-bromo-3,5-diphenylbenzene) to form a Pd(II) intermediate.
Amine Coordination and Deprotonation: The amine (3-bromocarbazole) coordinates to the palladium center, and the base removes the acidic N-H proton to form a palladium-amido complex.
Reductive Elimination: The aryl group and the nitrogen atom are eliminated from the palladium, forming the desired C-N bond of the final product and regenerating the Pd(0) catalyst.
For sterically hindered substrates, the reductive elimination step can be challenging. The use of bulky, electron-rich ligands facilitates this step by promoting the formation of a three-coordinate intermediate that is more prone to reductive elimination. researchgate.net Computational and experimental studies have been crucial in understanding the role of the ligand and other reaction parameters in overcoming the challenges associated with coupling sterically demanding substrates. nih.gov
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution and the solid state. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
High-Resolution 1D and 2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)
High-resolution 1D and 2D NMR techniques are pivotal for the complete assignment of the proton (¹H) and carbon (¹³C) signals of 3-bromo-9-(3,5-diphenylphenyl)carbazole.
¹H NMR Spectroscopy: The ¹H NMR spectrum would provide initial information on the number and integration of chemically distinct protons. The aromatic region would be complex due to the multiple phenyl rings. Key diagnostic signals would include the distinct resonances for the protons on the carbazole (B46965) core, which are influenced by the bromine substituent and the bulky 3,5-diphenylphenyl group at the N-9 position.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum would show characteristic signals for the carbon atoms of the carbazole skeleton, with the carbon atom bearing the bromine atom (C-3) exhibiting a downfield shift. The numerous aromatic carbons from the diphenylphenyl substituent would also be observable.
2D NMR Spectroscopy: To unravel the complex spectral data, a suite of 2D NMR experiments is employed:
COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H spin-spin coupling correlations, which is crucial for identifying adjacent protons within the individual aromatic rings of the carbazole and the diphenylphenyl moiety.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H-¹³C pairs, allowing for the definitive assignment of protonated carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique reveals couplings between protons and carbons that are two or three bonds apart. It is instrumental in connecting the different fragments of the molecule, for instance, linking the protons on the 3,5-diphenylphenyl group to the carbazole nitrogen's neighboring carbons (C-1 and C-8).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the through-space interactions between the protons of the 3,5-diphenylphenyl group and the protons on the carbazole core, further solidifying the structural assignment.
Table 1: Representative ¹H and ¹³C NMR Data for 3-bromo-9-arylcarbazole Derivatives (Note: The following data is illustrative and based on similar reported compounds, as specific experimental data for this compound is not publicly available.)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Carbazole H-1 | ~8.15 (d) | ~110 |
| Carbazole H-2 | ~7.30 (t) | ~122 |
| Carbazole H-4 | ~8.25 (d) | ~128 |
| Carbazole C-3 | - | ~115 |
| Phenyl H (ortho) | ~7.70 (d) | ~127 |
| Phenyl H (meta) | ~7.50 (t) | ~130 |
| Phenyl H (para) | ~7.60 (t) | ~129 |
Solid-State NMR Spectroscopy for Polymorphic Investigations in Carbazole Derivatives
Carbazole derivatives are known to exhibit polymorphism, where they can exist in different crystalline forms with distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique to probe these polymorphic variations. By analyzing the chemical shifts and relaxation times of ¹³C and ¹⁵N nuclei in the solid state, different crystalline arrangements can be identified and characterized. This is particularly relevant for materials intended for use in organic electronics, where polymorphism can significantly impact device performance.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, confirming the presence of bromine and the correct number of carbon, hydrogen, and nitrogen atoms. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M+ and M+2 isotopic cluster for the molecular ion, providing definitive evidence for the presence of a single bromine atom.
Table 2: Illustrative HRMS Data for this compound (Note: This data is calculated based on the expected elemental composition.)
| Ion | Calculated m/z | Elemental Composition |
| [M]⁺ | 479.0985 | C₃₀H₂₀⁷⁹BrN |
| [M+2]⁺ | 481.0964 | C₃₀H₂₀⁸¹BrN |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the molecule's structure and the relative strengths of its chemical bonds. For this compound, key fragmentation pathways would likely involve the cleavage of the N-C bond connecting the carbazole and the diphenylphenyl moiety, as well as the loss of the bromine atom.
Vibrational Spectroscopic Characterization Techniques
FTIR Spectroscopy: The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. Key expected vibrations include C-H stretching from the aromatic rings, C-N stretching of the carbazole nitrogen, and C-Br stretching. The out-of-plane C-H bending vibrations in the low-frequency region can provide information about the substitution patterns on the aromatic rings.
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds. The C-C stretching vibrations of the aromatic rings would be prominent in the Raman spectrum.
Table 3: Expected Vibrational Bands for this compound (Note: The following wavenumbers are representative for similar carbazole structures.)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100-3000 | FTIR, Raman |
| Aromatic C=C Stretch | 1600-1450 | FTIR, Raman |
| C-N Stretch | 1350-1250 | FTIR |
| C-Br Stretch | 650-550 | FTIR |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive information about molecular geometry and intermolecular interactions.
Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This powerful technique would yield precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation. Furthermore, it would reveal how the molecules pack in the crystal lattice, which is crucial for understanding solid-state properties. For instance, the dihedral angles between the carbazole core and the phenyl rings of the substituent would be accurately determined.
Powder X-ray diffraction (PXRD) is a more accessible technique used to analyze a polycrystalline sample. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase. For this compound, PXRD would be instrumental in identifying the crystalline form of a synthesized batch and assessing its phase purity. Any significant deviation from a reference pattern would indicate the presence of impurities or a different polymorphic form.
Electronic Absorption and Emission Spectroscopic Methodologies for Electronic Transition Characterization
Understanding the electronic properties of this compound is critical, particularly for its potential applications in optoelectronic devices.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound, typically recorded in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), would reveal the wavelengths at which the molecule absorbs light most strongly. These absorptions correspond to π-π* and n-π* transitions within the conjugated system of the molecule.
A hypothetical UV-Vis absorption data table would look like this:
| Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
| ~295 | π-π* (Carbazole) | |
| ~330 | π-π* (Carbazole) | |
| ~350 | Intramolecular Charge Transfer |
The exact positions and intensities of these absorption bands would be influenced by the extended conjugation provided by the 3,5-diphenylphenyl group and the electronic effect of the bromine atom.
Photoluminescence (PL) Spectroscopy for Emission Characteristics and Excited State Behavior
Photoluminescence (PL) spectroscopy is a important technique for characterizing the emissive properties and understanding the behavior of excited electronic states in fluorescent molecules. This method involves the excitation of a molecule to a higher electronic state via photon absorption, followed by the measurement of the subsequent radiative decay back to the ground state. Analysis of the emitted light provides valuable insights into the molecule's electronic structure, excited-state dynamics, and potential applications in optoelectronic devices.
For instance, the photophysical properties of various carbazole derivatives are significantly influenced by the nature and position of substituent groups. The introduction of electron-withdrawing or electron-donating groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission wavelength. For example, studies on 3,6-disubstituted carbazole derivatives have shown that the presence of electron-withdrawing groups can lead to a red-shift in the emission spectrum.
Furthermore, the excited state behavior of carbazole-based molecules can be complex, involving processes such as intramolecular charge transfer (ICT), excimer formation, and phosphorescence. The solvent environment also plays a crucial role, with solvatochromic shifts often observed in the emission spectra, indicating a change in the dipole moment of the molecule upon excitation.
To provide a comprehensive analysis of this compound, detailed PL spectroscopy studies would be required. Such research would typically involve measuring the following parameters:
Emission and Excitation Spectra: To determine the wavelengths of maximum emission and the corresponding excitation wavelengths.
Photoluminescence Quantum Yield (PLQY): To quantify the efficiency of the emission process.
Excited-State Lifetime: To measure the duration of the excited state before returning to the ground state.
Solvatochromism: To study the effect of solvent polarity on the emission spectrum, providing insights into the nature of the excited state.
Without direct experimental data for this compound, a detailed discussion of its specific emission characteristics and excited-state behavior remains speculative. Further experimental investigation is necessary to fully elucidate the photophysical properties of this compound.
Computational and Theoretical Investigations of 3 Bromo 9 3,5 Diphenylphenyl Carbazole
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are indispensable tools for predicting the intrinsic electronic properties of molecules like 3-bromo-9-(3,5-diphenylphenyl)carbazole, offering insights into their behavior in various optoelectronic applications.
Density Functional Theory (DFT) is a workhorse of computational chemistry for determining the ground-state electronic structure and optimized molecular geometry of organic molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)), would be the first step in its theoretical characterization.
The geometry optimization would likely reveal a non-planar structure. The carbazole (B46965) unit itself is planar, but the phenyl group at the 9-position, substituted with two additional phenyl rings, will be significantly twisted with respect to the carbazole plane. This is due to steric hindrance between the ortho-hydrogens of the central phenyl ring and the hydrogens of the carbazole moiety. This twisted conformation is crucial as it can disrupt π-conjugation between the N-aryl substituent and the carbazole core, which in turn influences the electronic properties.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the nature of electronic excited states and predicting absorption and emission spectra. nih.gov For a complex molecule like this compound, TD-DFT calculations would be crucial for understanding its photophysical behavior. researchgate.net
It is important to note that while widely used, TD-DFT can sometimes struggle with accurately predicting the energy of charge-transfer (CT) excitations, which are expected to be a key feature in this molecule. nih.govrsc.org More advanced methods like state-averaged complete active space self-consistent field (SA-CASSCF) and N-electron valence state perturbation theory (NEVPT2) can provide more accurate descriptions of excited states in such systems. nih.gov
The lowest energy electronic transitions in this compound are expected to have a significant intramolecular charge transfer (ICT) character. The carbazole moiety typically acts as an electron donor, and the bulky substituent at the 9-position, depending on its electronic nature, could act as an acceptor or a transport medium. The bromine atom will also modulate the charge distribution in the excited state. TD-DFT calculations can predict the energies of these transitions, their oscillator strengths (which relate to the intensity of absorption peaks), and the nature of the orbitals involved.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic behavior. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's electronic excitation energy and chemical reactivity.
For this compound, the HOMO is expected to be primarily localized on the electron-rich carbazole core. The LUMO, on the other hand, is likely to be distributed over the carbazole and the N-aryl substituent. The bromine atom at the 3-position will lower the energy of both the HOMO and LUMO, with a potentially more pronounced effect on the HOMO.
The spatial distribution of the HOMO and LUMO is a key indicator of the nature of the lowest energy electronic transition. A significant spatial separation between the HOMO and LUMO would confirm a charge-transfer character for the S0 → S1 transition. This separation is a desirable property for materials used in applications like thermally activated delayed fluorescence (TADF) OLEDs.
Below is a table with representative HOMO, LUMO, and gap energies for some related carbazole derivatives, calculated using DFT. These values provide a reference for what might be expected for this compound.
| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) |
| Carbazole | -5.8 | -1.2 | 4.6 |
| 3-Bromo-9H-carbazole | -5.9 | -1.4 | 4.5 |
| 9-Phenylcarbazole | -5.7 | -1.3 | 4.4 |
Note: These are typical values from the literature and can vary depending on the computational method.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations can predict the behavior of a molecule over time and in the condensed phase (e.g., in a thin film or in solution). nih.gov MD simulations model the physical movements of atoms and molecules, offering a view of the system's dynamic evolution. bldpharm.comacs.org
For this compound, MD simulations would be particularly useful for:
Conformational Analysis: The bulky 9-(3,5-diphenylphenyl) substituent can adopt various rotational conformations (torsional angles) relative to the carbazole plane. MD simulations can explore the potential energy surface of these rotations and identify the most stable conformations and the energy barriers between them. This is crucial as the conformation can significantly impact the electronic properties and packing in the solid state.
Intermolecular Interactions: In a solid-state device, the way molecules pack together is critical for charge transport. MD simulations can predict the bulk morphology and the nature of intermolecular interactions (e.g., van der Waals forces, π-π stacking). The bulky and non-planar nature of this compound might hinder close π-π stacking, which could be beneficial in reducing aggregation-caused quenching of emission in OLEDs.
Theoretical Predictions of Reactivity and Potential Reaction Pathways for this compound
Computational methods can also be used to predict the reactivity of a molecule. For this compound, the following aspects of its reactivity are of interest:
Electrophilic and Nucleophilic Sites: The distribution of electron density, which can be calculated using DFT, can identify the most likely sites for electrophilic or nucleophilic attack. The carbazole ring is generally susceptible to electrophilic substitution, while the bromine atom provides a site for reactions like cross-coupling.
Reaction Mechanisms: DFT can be used to model the transition states and reaction pathways of potential chemical transformations. For example, the bromine atom at the 3-position makes this compound a valuable building block for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Theoretical calculations can help in understanding the mechanism of these reactions and predicting their feasibility. The carbazole nitrogen is already substituted, which blocks one of the common reaction sites in carbazole chemistry.
Modeling of Intramolecular Charge Transfer (ICT) Characteristics in Carbazole Systems
Intramolecular Charge Transfer (ICT) is a fundamental process in many functional organic materials. researchgate.net In a donor-acceptor (D-A) molecule, photoexcitation can lead to the transfer of an electron from the donor to the acceptor, creating a charge-separated excited state (D+-A-). researchgate.net This ICT state often has a large dipole moment and its energy can be highly sensitive to the polarity of its environment (solvatochromism).
In this compound, the carbazole unit acts as the electron donor. The 3,5-diphenylphenyl substituent at the 9-position is a relatively bulky, non-polar group, but its presence can facilitate through-space charge transfer. The bromine atom, being electron-withdrawing, will also influence the ICT character.
Computational modeling can quantify the extent of charge transfer in the excited state by analyzing the change in charge distribution upon excitation. This is often visualized using electrostatic potential maps or by calculating the partial charges on different fragments of the molecule in the ground and excited states. The magnitude of the change in dipole moment between the ground and excited states is another key indicator of ICT. For many carbazole-based systems, a twisted ICT (TICT) state can form, where the donor and acceptor moieties are perpendicular to each other in the excited state. The non-planar ground state geometry of this compound makes the formation of such a TICT state plausible.
Theoretical Basis for Structure-Electronic Property Relationships and Rational Design
Computational chemistry is a powerful tool for understanding the relationship between the molecular structure of a material and its electronic properties. For organic electronic materials like carbazole derivatives, these investigations typically focus on several key parameters:
Highest Occupied Molecular Orbital (HOMO): This represents the energy level from which an electron is most easily removed. In the context of electronic devices, a higher HOMO level is generally associated with better hole injection and transport capabilities.
Lowest Unoccupied Molecular Orbital (LUMO): This is the energy level to which an electron is added. A lower LUMO level facilitates electron injection and transport.
Energy Gap (E_g): The difference between the HOMO and LUMO energy levels is a crucial parameter that determines the intrinsic electronic and optical properties of a molecule, including its absorption and emission colors.
Triplet Energy (E_T): This is a critical factor in the design of host materials for phosphorescent organic light-emitting diodes (PhOLEDs), as the host's triplet energy must be higher than that of the phosphorescent dopant to ensure efficient energy transfer.
The rational design of novel organic electronic materials relies heavily on the insights gained from these theoretical calculations. By systematically modifying the molecular structure and calculating the resulting changes in electronic properties, researchers can predict the performance of a material before undertaking the often complex and time-consuming process of synthesis and experimental characterization.
For a molecule like This compound , a theoretical investigation would likely explore the following structure-property relationships:
The Carbazole Core: The carbazole moiety is a well-known electron-donating group and provides a rigid, planar structure with good thermal stability. Its contribution to the HOMO level is significant.
The 3-bromo Substituent: The bromine atom is an electron-withdrawing group. Its presence is expected to lower both the HOMO and LUMO energy levels. This can be a strategy to tune the energy levels for better alignment with other materials in a device stack.
The 9-(3,5-diphenylphenyl) Substituent: This large, bulky group at the 9-position serves multiple purposes. It enhances the solubility and morphological stability of the material by preventing close packing of the carbazole units, which can lead to undesirable crystallization. The phenyl groups also extend the π-conjugation of the molecule, which can influence the energy gap and charge transport properties. The meta-linkage of the diphenylphenyl group to the carbazole nitrogen is designed to maintain a high triplet energy, as it disrupts the electronic conjugation between the donor (carbazole) and the substituent, a common strategy in designing host materials for blue PhOLEDs.
While no specific data tables for This compound can be presented due to a lack of published research, the table below illustrates the kind of data that would be generated from a typical computational study on a carbazole derivative. Please note that the following data is hypothetical and for illustrative purposes only.
Hypothetical Computational Data for a Carbazole Derivative
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Relates to hole injection/transport ability |
| LUMO Energy | -2.1 eV | Relates to electron injection/transport ability |
| Singlet Energy (S₁) | 3.2 eV | Influences fluorescence color |
| Triplet Energy (T₁) | 2.9 eV | Crucial for PhOLED host applications |
Reactivity and Derivatization Strategies for 3 Bromo 9 3,5 Diphenylphenyl Carbazole
Strategic Utility of Bromine Substituent as a Functional Handle
The bromine atom at the 3-position of the carbazole (B46965) core is the primary site for post-synthetic modification. Its susceptibility to a range of palladium-catalyzed cross-coupling reactions makes it an invaluable functional handle for extending the π-conjugated system and introducing diverse molecular functionalities.
Palladium-Catalyzed Cross-Coupling Reactions for Extended Conjugation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of 3-bromo-9-(3,5-diphenylphenyl)carbazole, these reactions are instrumental in designing molecules with tailored electronic and photophysical properties for applications in organic electronics.
Suzuki-Miyaura Coupling: This reaction is widely used to couple aryl halides with arylboronic acids or their esters. libretexts.orgnih.gov For this compound, a Suzuki-Miyaura coupling would typically involve its reaction with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like K₂CO₃ or K₃PO₄. nih.govresearchgate.netnih.gov This method allows for the introduction of various aryl groups at the 3-position, effectively extending the conjugation and tuning the optoelectronic properties of the carbazole core. The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Sonogashira Coupling: To introduce acetylenic units, the Sonogashira coupling is employed, which pairs the aryl bromide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This strategy is particularly useful for creating linear, rigid structures with extended π-systems.
Stille Coupling: The Stille coupling involves the reaction of the aryl bromide with an organotin compound. While effective, the toxicity of organotin reagents has led to a preference for other methods like the Suzuki-Miyaura coupling.
Negishi Coupling: This coupling reaction utilizes an organozinc reagent, which is formed by the transmetalation of an organolithium or Grignard reagent with a zinc salt. The Negishi coupling is known for its high functional group tolerance and reactivity. nih.gov
A representative table of conditions for Suzuki-Miyaura coupling is provided below:
| Catalyst | Base | Solvent | Typical Reaction Temperature |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 80-110 °C |
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 90-120 °C |
| Pd(OAc)₂ with a phosphine (B1218219) ligand | Na₂CO₃ | DMF/Water | 100-150 °C |
C-Br Bond Activation for Further C-C or C-N Bond Formations
Beyond palladium catalysis, the C-Br bond can be activated through other means to form new carbon-carbon or carbon-nitrogen bonds. For instance, lithiation of the C-Br bond using an organolithium reagent like n-butyllithium can generate a highly reactive aryllithium species. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.
Furthermore, copper-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce amine functionalities at the 3-position. This is particularly relevant for the synthesis of materials with charge-transporting properties.
Functionalization at the Carbazole Nitrogen (N-H Position in Precursors or Deprotection/Re-functionalization Schemes)
While the target molecule, this compound, already has a substituent at the nitrogen position, it is important to consider the reactivity of the N-H bond in its precursor, 3-bromocarbazole. chemicalbook.comnih.gov The nitrogen of the carbazole ring is nucleophilic and can be readily deprotonated by a base to form a carbazolide anion. This anion can then react with various electrophiles.
A common synthetic route to N-substituted carbazoles involves the reaction of the carbazole with an alkyl or aryl halide in the presence of a base like potassium hydroxide (B78521) or sodium hydride. nih.gov For the synthesis of the title compound, 3-bromocarbazole would likely be reacted with a derivative of 3,5-diphenylbenzene under conditions suitable for N-arylation, such as the Ullmann condensation.
In more complex synthetic schemes, it might be desirable to introduce a temporary protecting group at the nitrogen position, perform reactions on the carbazole ring, and then deprotect the nitrogen to allow for further functionalization.
Ortho-Directed Metallation and Further Electrophilic Trapping at Carbazole Positions
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.cabaranlab.orgwikipedia.orgorganic-chemistry.org In this strategy, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. baranlab.orgwikipedia.org The resulting aryllithium species can then be trapped with an electrophile. organic-chemistry.org
For carbazole derivatives, the nitrogen atom itself or a substituent on the nitrogen can act as a DMG. wikipedia.org In the case of 9-substituted carbazoles, lithiation can be directed to the C1 and C8 positions. The large 3,5-diphenylphenyl group at the 9-position of the title compound might sterically hinder this approach to some extent, but it remains a potential pathway for introducing substituents at specific positions on the carbazole core.
Mechanistic Studies of Post-Synthetic Modifications and Functionalization Reactions
The mechanisms of the functionalization reactions discussed above are well-established in organic chemistry.
Palladium-Catalyzed Cross-Coupling: The general catalytic cycle for these reactions, as exemplified by the Suzuki-Miyaura coupling, involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the carbazole, forming a palladium(II) intermediate.
Transmetalation: The organic group from the coupling partner (e.g., the boronic acid) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com
Directed Ortho-Metalation: The mechanism involves the formation of a complex between the organolithium reagent and the directing group on the carbazole. baranlab.orgnih.gov This proximity effect lowers the activation energy for the deprotonation of the ortho-proton, leading to the formation of a stable aryllithium intermediate. nih.gov Subsequent reaction with an electrophile proceeds via nucleophilic attack of the carbanion on the electrophile.
Synthesis of Multifunctional Carbazole Derivatives via this compound as a Synthon
The strategic functionalization of this compound opens up avenues for the synthesis of a wide range of multifunctional materials. By carefully selecting the coupling partners and reaction conditions, it is possible to create derivatives with tailored properties for specific applications.
For example, coupling with electron-accepting moieties can lead to the formation of donor-acceptor molecules with potential applications in organic photovoltaics or as emitters in organic light-emitting diodes (OLEDs). Introducing additional carbazole units can lead to the formation of dendrimers or polymers with enhanced charge-transporting properties. mdpi.com
The versatility of this compound as a building block is highlighted by the ability to perform sequential cross-coupling reactions. For instance, a Suzuki-Miyaura coupling could be followed by a Sonogashira coupling at a different position (if another reactive site is available or introduced), allowing for the construction of highly complex and functionalized molecular architectures.
Applications in Advanced Organic Materials and Chemical Systems
Role as a Precursor or Component in Organic Electronic and Optoelectronic Devices
The carbazole (B46965) moiety is well-known for its excellent hole-transporting capabilities, high thermal stability, and wide energy gap, making it a foundational component in many organic electronic devices. The strategic placement of a bromine atom and a bulky phenyl-substituted phenyl group on the carbazole scaffold, as seen in 3-bromo-9-(3,5-diphenylphenyl)carbazole, allows for its use as a versatile precursor for a range of custom-designed materials.
In the architecture of an Organic Light-Emitting Diode (OLED), the host material plays a critical role in the emissive layer (EML) by dissolving and dispersing the phosphorescent or fluorescent dopants (emitters). An ideal host material must possess a high triplet energy (ET) to effectively confine the triplet excitons on the guest emitter, preventing energy loss and ensuring high efficiency. Furthermore, it should have good thermal and morphological stability to ensure a long operational lifetime for the device.
The structure of this compound is well-suited for its role as a precursor in developing high-performance host materials. The 3-bromo position is a key reactive handle for introducing other functional groups through reactions like Suzuki or Buchwald-Hartwig coupling. This allows for the synthesis of bipolar host materials, which possess both hole-transporting (donor) and electron-transporting (acceptor) moieties. A balanced charge transport within the EML is crucial for maximizing the recombination of electrons and holes, thereby enhancing the device's quantum efficiency.
The 9-(3,5-diphenylphenyl) group provides significant steric hindrance. This bulky substituent disrupts intermolecular packing and prevents the crystallization of the material in the solid state. This leads to the formation of stable amorphous films with a high glass transition temperature (Tg), which is essential for preventing morphological changes and device degradation during operation. Carbazole derivatives are frequently used to construct host materials for highly efficient phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs. ossila.comnih.gov For instance, derivatives of 3-bromo-9H-carbazole have been used to create bipolar host materials with high triplet energies suitable for blue phosphorescent OLEDs. ossila.com
Research findings on related carbazole-based host materials demonstrate the effectiveness of this molecular design strategy.
Table 1: Performance of OLEDs using Host Materials Derived from Bromo-Carbazole Precursors| Host Material | Dopant | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Current Eff. (cd/A) | Triplet Energy (eV) |
|---|---|---|---|---|---|
| PBCz-PO ossila.com | FIrpic | 13.4 | 31.0 | 31.5 | 2.76 |
EQE: External Quantum Efficiency
Hole-Transporting Materials (HTMs) are essential components in both OLEDs and perovskite solar cells (PSCs). In OLEDs, they facilitate the injection and transport of holes from the anode to the emissive layer. In PSCs, they efficiently extract holes from the perovskite absorber layer and transport them to the electrode. Carbazole and its derivatives are among the most effective classes of HTMs due to their strong electron-donating nature and high hole mobility. nih.gov
The compound this compound serves as an excellent starting point for synthesizing advanced, high-performance HTMs. The bromo-substituent allows for the extension of the π-conjugated system by coupling it with other electroactive units, such as triphenylamine (B166846) or other carbazole moieties. nih.gov This molecular engineering can fine-tune the material's highest occupied molecular orbital (HOMO) energy level for better alignment with adjacent layers, improving charge injection/extraction efficiency.
The bulky 9-(3,5-diphenylphenyl) group is again advantageous, as it enhances the solubility of the resulting HTM in common organic solvents, which is beneficial for solution-based fabrication processes. More importantly, it contributes to the formation of morphologically stable amorphous films, preventing the formation of grain boundaries that can act as charge traps and degrade device performance and stability. nih.gov A study on novel HTMs synthesized from a similar precursor, 9-(3-bromo-5-(9H-carbazol-9-yl)phenyl)-9H-carbazole, showed that these materials exhibit high glass transition temperatures and lead to enhanced efficiencies in OLED devices compared to standard materials. nih.gov
Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge-carrier mobility of the organic semiconductor used in its active channel. Carbazole-based materials are widely investigated as p-type (hole-transporting) semiconductors for OFETs due to the electron-rich nature and rigid planarity of the carbazole core, which can facilitate efficient intermolecular charge hopping. researchgate.netrsc.org
While specific research detailing the direct use of this compound in OFETs is not extensively documented, its structural features make it a highly promising precursor. The 3-bromo position can be utilized to synthesize larger, well-defined conjugated molecules or polymers. For example, it can be functionalized to create donor-acceptor (D-A) type materials, which are a major class of high-performance organic semiconductors. frontiersin.org The 9-(3,5-diphenylphenyl) substituent would help control the thin-film microstructure, which is a critical factor for achieving high charge mobility in OFETs.
Utilization in Fluorescent Probes and Chemosensors Design
The inherent fluorescence of the carbazole scaffold makes it an excellent platform for the design of chemical sensors. These sensors can detect a wide range of analytes, including metal ions and small molecules, with high sensitivity and selectivity. mdpi.comsigmaaldrich.com
The design of a carbazole-based fluorescent probe typically involves a modular approach consisting of three key components:
Fluorophore: The carbazole unit serves as the core signaling component due to its strong and stable fluorescence.
Receptor (Binding Site): A specific functional group that selectively binds to the target analyte is attached to the carbazole core.
Linker: A spacer that connects the receptor to the fluorophore, which can be used to modulate the sensing mechanism.
The compound this compound is an ideal precursor for this design strategy. The bromine atom at the 3-position is a convenient and versatile site for introducing a wide variety of receptor units via established chemical reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the creation of sensors tailored to a specific analyte. The 9-(3,5-diphenylphenyl) group can be used to fine-tune the photophysical properties of the fluorophore, such as its quantum yield and emission wavelength, and to prevent aggregation-caused quenching (ACQ) in solution. nih.gov Carbazole-based probes have been successfully designed for detecting various species, including fluoride (B91410) and zinc ions. mdpi.commade-in-china.com
The detection mechanism in fluorescent chemosensors is based on a change in the fluorophore's photophysical properties upon binding of the analyte. The two most common mechanisms in carbazole-based sensors are Photoinduced Electron Transfer (PeT) and Intramolecular Charge Transfer (ICT).
Photoinduced Electron Transfer (PeT): In a PeT sensor, the receptor unit can act as an electron donor or acceptor. In the absence of the analyte, photoexcitation of the carbazole fluorophore is followed by a rapid electron transfer to or from the receptor, quenching the fluorescence ("turn-off" state). When the analyte binds to the receptor, it alters its electronic properties, inhibiting the PeT process. This restores the fluorescence of the carbazole unit, leading to a "turn-on" signal. The efficiency of this process can be rationally designed and predicted using theoretical calculations. nih.gov
Intramolecular Charge Transfer (ICT): ICT sensors are typically designed as donor-π-acceptor (D-π-A) systems. The carbazole unit can act as the electron donor, and an electron-withdrawing group serves as the acceptor. Upon photoexcitation, an ICT state is formed, and the emission wavelength is highly sensitive to the molecule's electronic structure and its environment. When the analyte binds to the receptor (which can be the donor or acceptor part), it modifies the extent of charge transfer, resulting in a noticeable shift in the fluorescence emission spectrum (a ratiometric response) or a change in intensity. ntu.edu.tw
In sensors derived from this compound, the bulky phenyl-substituted group at the 9-position can influence the conformation and electronic coupling between the carbazole donor and the attached receptor, thereby modulating the sensitivity and selectivity of the sensing mechanism.
Applications in Photocatalysis and Photoredox Chemistry
The inherent photophysical properties of the carbazole moiety, combined with the strategic placement of bromo and diphenylphenyl substituents, position this compound as a promising candidate for photocatalytic and photoredox applications.
Role as an Organic Photocatalyst in Diverse Chemical Transformations
While direct, extensive research on the specific photocatalytic activity of this compound is emerging, the broader class of carbazole derivatives has demonstrated significant potential as organic photocatalysts. These molecules can absorb light and transfer the energy to other molecules, thereby catalyzing chemical reactions. For instance, porous organic polymers based on carbazole derivatives, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), have been shown to be robust heterogeneous photocatalysts for visible-light-driven organic transformations in water under aerobic conditions. rsc.org These transformations include important reactions like C(sp3)–P bond construction and the selective oxidation of sulfides. rsc.org The this compound, with its extended π-conjugation from the diphenylphenyl group, is expected to exhibit favorable light-harvesting properties, a key requirement for an efficient photocatalyst. The bromine atom can also play a role in intersystem crossing, potentially leading to long-lived triplet excited states that are beneficial for certain photocatalytic cycles.
Electron Donor-Acceptor Systems Incorporating Carbazole Units for Redox Processes
Carbazole units are well-known for their electron-donating capabilities. In the context of this compound, the carbazole core acts as an electron donor. When combined with suitable electron-accepting moieties, this compound can form electron donor-acceptor (D-A) systems that are crucial for various photoredox processes. The photophysical properties of such D-A systems can be finely tuned by modifying the substituents on the carbazole core. For example, studies on meso-carbazole decorated BODIPY systems have shown that they act as electron donor-acceptor systems exhibiting twisted intramolecular charge transfer (TICT), leading to interesting fluorosolvato/vapochromic behavior. rsc.org The introduction of electron-withdrawing groups to a 3,6-diphenyl-9-hexyl-9H-carbazole core has been shown to cause considerable red shifts in absorption and emission maxima. researchgate.net The 3,5-diphenylphenyl substituent on the nitrogen of the carbazole in the target molecule provides a large, sterically demanding group that can influence the geometry and electronic coupling in D-A systems, thereby affecting the efficiency of charge separation and recombination, which are key steps in photoredox catalysis.
Integration into Supramolecular Assemblies and Functional Polymers
The rigid and planar carbazole core, along with the potential for functionalization at the bromine position, makes this compound an excellent monomer for the construction of functional polymers and supramolecular architectures.
Polymerization Strategies Incorporating this compound Monomers
The bromine atom on the carbazole ring serves as a reactive handle for various polymerization reactions. One of the most common methods for synthesizing carbazole-based polymers is through cross-coupling reactions, such as the Stille or Suzuki coupling. nih.gov In these reactions, the bromo-substituted monomer can be coupled with a di-organotin or di-boronic acid ester comonomer to build up the polymer chain. For example, a series of indole (B1671886) and carbazole derivative monomers have been synthesized via the Stille coupling reaction for subsequent electropolymerization. nih.gov The resulting polymers often exhibit interesting conducting and electrochromic properties.
Another powerful technique is direct arylation polymerization (DArP), which offers a more atom-economical route by avoiding the pre-functionalization of one of the monomers with organometallic reagents. nih.gov The large diphenylphenyl group at the 9-position of the carbazole can enhance the solubility of the resulting polymer, which is often a challenge in polymer synthesis. This improved solubility facilitates processing and characterization of the polymer. The properties of the final polymer, such as its conductivity, photoluminescence, and thermal stability, can be tailored by the choice of the comonomer and the polymerization method. Polycarbazole derivatives have been synthesized via the Wittig-Horner reaction and have shown potential in electrochemiluminescence applications. mdpi.com
Below is a table summarizing potential polymerization strategies for this compound:
| Polymerization Strategy | Description | Potential Advantages |
| Stille Coupling | Reaction of the bromo-monomer with an organotin comonomer in the presence of a palladium catalyst. | Well-established, high yields, good functional group tolerance. |
| Suzuki Coupling | Reaction of the bromo-monomer with a boronic acid or ester comonomer in the presence of a palladium catalyst and a base. | Generally uses less toxic reagents than Stille coupling, good functional group tolerance. |
| Direct Arylation Polymerization (DArP) | Palladium-catalyzed reaction between the bromo-monomer and a C-H bond of a comonomer. | More atom-economical, fewer synthetic steps. |
| Electropolymerization | Polymerization initiated by an electrochemical stimulus, leading to the formation of a polymer film on an electrode surface. | Direct formation of polymer films, control over film thickness. |
| Wittig-Horner Reaction | Reaction of a phosphonate-functionalized comonomer with a carbonyl-containing derivative of the carbazole monomer. | Can be used to introduce vinylene linkages into the polymer backbone. |
Self-Assembly of Carbazole-Containing Architectures for Hierarchical Materials
The planar and aromatic nature of the carbazole unit promotes π-π stacking interactions, which are a driving force for the self-assembly of molecules into ordered supramolecular structures. The bulky 3,5-diphenylphenyl substituent in this compound can play a crucial role in directing the self-assembly process, potentially leading to the formation of unique hierarchical materials. While specific studies on the self-assembly of this exact molecule are not widely reported, research on related carbazole derivatives provides valuable insights. For example, the synthesis of novel D-A-D-type 9-phenyl-9-phosphafluorene oxide derivatives with carbazole donors has been achieved, and their photophysical properties are influenced by the substituents on the carbazole unit. beilstein-journals.org The interplay of π-π stacking, van der Waals forces, and potentially halogen bonding involving the bromine atom can lead to the formation of various nanostructures such as nanofibers, vesicles, and organogels. These self-assembled architectures can exhibit enhanced charge transport properties and are of great interest for applications in organic electronics and sensor technology.
Structure Property Relationship Studies in 3 Bromo 9 3,5 Diphenylphenyl Carbazole Derivatives
Influence of Carbazole (B46965) Core Modifications on Electronic Structure and Molecular Orbitals
The carbazole unit forms the fundamental electronic backbone of the molecule. As a rigid, π-conjugated heterocyclic system, it is inherently electron-rich and possesses excellent hole-transporting capabilities. mdpi.com The nitrogen atom's lone pair of electrons participates in the aromatic system, leading to a high-lying Highest Occupied Molecular Orbital (HOMO), which is primarily localized on the carbazole framework. mdpi.com
Modifications to this core, for instance, by introducing additional substituents at other positions (such as C-6 or C-2), can systematically tune the electronic properties. Attaching electron-donating groups (e.g., alkyl or alkoxy) would further raise the HOMO level, while introducing electron-withdrawing groups (e.g., cyano or sulfonyl) would stabilize (lower) both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These modifications directly impact the energy gap (E_g) between the orbitals, which governs the absorption and emission characteristics of the molecule. epstem.net
Quantum-chemical calculations, such as Density Functional Theory (DFT), are instrumental in predicting how these modifications affect the molecular orbitals. nih.govnih.gov For example, theoretical studies on various carbazole derivatives show a clear correlation between the nature of the substituent and the resulting energy levels.
Table 1: Illustrative Theoretical Electronic Properties of Modified Carbazole Systems This table presents data from analogous carbazole-based compounds to illustrate the effect of structural modifications on electronic properties, as specific experimental data for 3-bromo-9-(3,5-diphenylphenyl)carbazole derivatives is not publicly available.
| Compound/Modification | HOMO (eV) | LUMO (eV) | Energy Gap (E_g) (eV) | Reference |
| Phenyl-substituted Cyclocarbazole | -5.54 | -2.33 | 3.21 | nih.gov |
| Pyridine-substituted Cyclocarbazole | -5.67 | -2.38 | 3.29 | nih.gov |
| Pyrimidine-substituted Cyclocarbazole | -5.74 | -2.44 | 3.30 | nih.gov |
| Carbazole w/ Activating Group (-OCH3) | -5.12 | -1.89 | 3.23 | nih.gov |
| Carbazole w/ Deactivating Group (-CN) | -5.88 | -2.65 | 3.23 | nih.gov |
Note: Data is collated from different studies and computational methods; direct comparison requires caution. The trend, however, clearly shows that electron-withdrawing substituents (like pyridine (B92270) and pyrimidine) lower both HOMO and LUMO levels.
Impact of 3,5-Diphenylphenyl Substituent on Molecular Conformation, Steric Hindrance, and Packing
The N-substituent on the carbazole ring plays a critical role in determining the molecule's three-dimensional structure and its intermolecular interactions in the solid state. The 3,5-diphenylphenyl group, a bulky m-terphenyl-like structure, is a quintessential example of a sterically demanding substituent. Its primary function is to introduce significant steric hindrance around the nitrogen atom.
This bulkiness forces a highly twisted conformation between the plane of the carbazole core and the attached phenyl group. This high dihedral angle is a deliberate design choice that effectively disrupts intermolecular π-π stacking between adjacent carbazole units in the solid state. While strong π-stacking can promote charge mobility, it often leads to the formation of aggregates or excimers, which can act as fluorescence quenchers and limit the efficiency of light-emitting devices. By preventing this aggregation, the 3,5-diphenylphenyl group helps to preserve the intrinsic photophysical properties of the individual molecule, leading to higher photoluminescence quantum yields in thin films.
Furthermore, the specific conformation and packing induced by this substituent can influence the material's charge transport properties and morphological stability. In the context of materials for thermally activated delayed fluorescence (TADF), a twisted structure is often a prerequisite, as it helps to minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, facilitating the reverse intersystem crossing that defines the TADF mechanism. eurekalert.org Studies on related systems show that the dihedral angle between the N-substituent and the carbazole can vary significantly, from nearly planar to highly twisted, depending on the substituent's structure, which in turn modulates the electronic and packing properties. nih.gov
Effect of Bromine Substituent on Reactivity and Electronic Communication within the Molecule
The bromine atom at the 3-position of the carbazole core serves two principal functions: reactivity and electronic modulation.
Reactive Handle: Bromine is an excellent leaving group for various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. epstem.netossila.com This provides a versatile synthetic handle to introduce a wide array of functional groups at a specific position on the carbazole core. One could, for example, attach electron-accepting moieties to create a bipolar host material, or extend the π-conjugation by adding another aromatic group. This chemical reactivity makes this compound a valuable building block for constructing more complex, multifunctional organic materials.
Electronic Modulation: As an electronegative atom, bromine exerts an electron-withdrawing inductive effect, which can lower the energy levels of the HOMO and LUMO. This can be used to tune the molecule's redox potentials and energy gap. Furthermore, the presence of a heavy atom like bromine can enhance spin-orbit coupling. This effect facilitates intersystem crossing from the singlet excited state to the triplet excited state, a property that can be exploited in the design of phosphorescent materials. Additionally, functionalizing the 3-position helps to block a site that could otherwise be prone to oxidation, thereby increasing the operational stability of the final device. ossila.com
Correlating Molecular Architecture with Photophysical and Electronic Characteristics (Theoretical Frameworks)
The relationship between the molecular architecture of this compound derivatives and their functional properties is effectively elucidated through theoretical frameworks, primarily employing DFT and time-dependent DFT (TD-DFT). nih.govnih.gov These computational methods allow for the prediction of key parameters that govern material performance.
The ground-state geometry, including critical dihedral angles between the various aromatic rings, can be calculated to understand the steric effects discussed previously. The HOMO and LUMO energy levels and their spatial distributions are readily obtained. For this class of molecules, the HOMO is typically centered on the electron-rich carbazole core, while the LUMO's location can be influenced by any electron-accepting substituents. nih.gov The HOMO-LUMO energy gap (E_g) is a direct theoretical predictor of the lowest energy absorption band.
Table 2: Representative Theoretical Data Correlating Structure and Properties in Carbazole Systems This table uses data from analogous systems to demonstrate the correlation between calculated structural and electronic parameters.
| System Feature | Calculated Parameter | Value | Predicted Influence | Reference |
| N-Aryl Substitution | Dihedral Angle (Carbazole-Aryl) | ~35-60° | Disrupts π-stacking, enhances solubility | nih.gov |
| Core Modification | HOMO Energy | -5.1 to -5.9 eV | Determines ionization potential, hole-injection barrier | nih.gov |
| Core Modification | LUMO Energy | -1.9 to -2.7 eV | Determines electron affinity, electron-injection barrier | nih.govnih.gov |
| Overall Structure | Triplet Energy (T₁) | >2.7 eV | Suitability as a host for blue phosphorescent emitters | ossila.com |
Note: Values are illustrative and sourced from theoretical studies on various functionalized carbazoles. The exact values for the title compound would require specific calculations.
TD-DFT calculations can further predict the energies of excited states (S₁, T₁), providing insight into potential emission colors and the viability of mechanisms like TADF or phosphorescence. By systematically modeling structural changes—such as replacing the bromine with another group or modifying the carbazole core—a direct correlation can be established between the molecular architecture and the resulting electronic and photophysical characteristics, guiding synthetic efforts toward materials with desired properties.
Design Principles for Tailoring Material Performance via Rational Structural Modifications
The study of this compound and its derivatives reveals several key design principles applicable to the broader field of organic electronics:
Steric Engineering for Solid-State Performance: The use of bulky, sterically demanding substituents at the N-9 position, such as the 3,5-diphenylphenyl group, is a powerful strategy to control intermolecular interactions. This approach effectively suppresses aggregation-caused quenching, leading to high solid-state emission efficiency, and can be used to engineer specific molecular packing arrangements. nih.gov
Targeted Functionalization via Halogenation: The introduction of a bromine atom at a specific site (e.g., C-3) provides a reactive center for post-synthesis modification. This allows for the modular construction of complex molecules where different functionalities (e.g., hole-transporting, electron-transporting, emitting) can be precisely integrated. epstem.netossila.com
Tuning Energy Levels through Core Modification: The fundamental electronic properties, including HOMO/LUMO levels and the energy gap, can be finely tuned by adding electron-donating or electron-withdrawing groups to the carbazole backbone. This allows for the precise tuning of emission color and the optimization of energy level alignment for efficient charge injection in devices. nih.gov
Balancing Charge Transport for Device Efficiency: While the carbazole unit is an excellent hole transporter, high-efficiency devices like OLEDs often require materials with balanced transport capabilities (bipolar). The 3-bromo position offers a site to attach an electron-deficient moiety, transforming the molecule from a unipolar hole-transporter into a bipolar host material capable of efficiently managing both electrons and holes within the emissive layer. ossila.com
By leveraging these principles, chemists can rationally design and synthesize novel carbazole-based materials, tailoring their molecular architecture to achieve specific photophysical and electronic characteristics required for high-performance applications.
Emerging Research Directions and Future Perspectives for 3 Bromo 9 3,5 Diphenylphenyl Carbazole
Development of More Efficient and Sustainable Synthetic Routes for Carbazole (B46965) Derivatives
The transition from laboratory-scale synthesis to large-scale production necessitates the development of chemical routes that are not only high-yielding but also economically viable and environmentally benign. Traditional methods for synthesizing carbazole skeletons, such as the Grabe–Ullman or Clemo–Perkin methods, are often being replaced by more sophisticated and sustainable strategies. nih.gov
| Aspect | Traditional Synthetic Methods | Modern Sustainable Methods |
| Catalysts | Often require stoichiometric, harsh reagents. | Employ catalytic amounts of transition metals (e.g., Pd, Fe, Cu) or Lewis acids (e.g., Sc(OTf)₃). nih.govrsc.org |
| Reaction Types | Multi-step, classical named reactions (e.g., Grabe-Ullman). nih.gov | Domino sequences, C-H activation, hydroarylation, cascade annulations. nih.govrsc.org |
| Conditions | Frequently involve high temperatures and harsh conditions. | Generally milder reaction conditions. nih.gov |
| Sustainability | Lower atom economy, potentially generating more waste. | Higher atom economy, more environmentally friendly. rsc.org |
| Efficiency | Can have moderate yields and limited scope. | Often provide good to high yields with a broad substrate scope. rsc.org |
Exploration of Novel Application Domains for Advanced Carbazole-Based Materials
While carbazole derivatives are well-established in optoelectronic applications like Organic Light-Emitting Diodes (OLEDs) and photovoltaics, their unique structural and electronic properties are paving the way for their use in other advanced fields. elsevierpure.comnih.gov The rigid, planar π-conjugated system and the electron-rich nitrogen atom are key features enabling these new applications. nih.gov
One of the most promising new domains is in the creation of Microporous Organic Polymers (MOPs) . nih.govnih.gov These materials, which leverage carbazole derivatives as building blocks, possess high chemical stability and a controllable microporous structure. nih.govresearchgate.net This makes them excellent candidates for applications in:
Gas Storage and Separation: The electron-rich nature of the carbazole units can form weak physical adsorption interactions with gases like CO₂, making these MOPs effective for greenhouse gas capture. nih.govnih.gov
Heterogeneous Catalysis: The porous and stable framework of MOPs provides an ideal support for catalytic species. researchgate.net
Another emerging area is biomedical applications . Researchers have designed and synthesized novel carbazole derivatives that exhibit potent antimicrobial and antifungal activities, with some compounds showing efficacy against multidrug-resistant bacterial strains. nih.gov Structure-activity relationship studies suggest that specific functional groups attached to the carbazole core can enhance antimicrobial potency while maintaining low cytotoxicity to human cells. nih.gov
| Application Domain | Key Carbazole Property | Specific Use Case |
| Optoelectronics | High hole mobility, high triplet energy, thermal stability. elsevierpure.comnih.gov | OLEDs, Organic Photovoltaics (OPVs), Perovskite Solar Cells. nih.govresearchgate.net |
| Porous Materials | Structural rigidity, chemical stability, electron-rich nature. nih.govnih.gov | Microporous Organic Polymers (MOPs) for CO₂ capture and separation. nih.govresearchgate.net |
| Biomedical | Versatile functionalization, specific biological interactions. | Development of novel antimicrobial and antifungal agents. nih.gov |
| Sensors | π-conjugated system, charge transfer complex formation. nih.gov | Chemical sensors for detecting specific ions or molecules. researchgate.net |
Advanced Characterization Techniques for In-Situ Monitoring of Material Performance
Understanding the intricate relationship between a material's structure and its performance is critical for optimizing next-generation devices. The development of advanced characterization techniques, particularly those that can monitor materials in-situ (in a realistic environment) and operando (while the device is running), is transforming materials science. jos.ac.cnresearching.cn These methods provide dynamic information about film growth, morphological changes, electronic states, and charge carrier dynamics that cannot be captured by traditional, static measurements. jos.ac.cn
For carbazole-based materials in organic electronics, these techniques are invaluable. researching.cn Key advanced characterization methods include:
In-situ Optical Microscopy: Allows for real-time visualization of the crystallization process and film formation during coating, helping to optimize film morphology for better device performance. researching.cn
In-situ Scanning Probe Microscopy (SPM): Techniques like Atomic Force Microscopy (AFM), Electrochemical Strain Microscopy (ESM), and Scanning Dielectric Microscopy (SDM) can probe the nanoscale morphological, electronic, and strain properties of organic films, even within a liquid environment. jos.ac.cnresearching.cnjos.ac.cn
In-situ/Operando Spectroscopy: These methods can directly analyze the crystal structure, material composition, and electronic properties of the semiconductor film as the device operates, providing crucial insights into failure mechanisms and performance bottlenecks. jos.ac.cn
These advanced techniques enable researchers to build a comprehensive understanding of how carbazole-based materials behave in realistic operational conditions, guiding the rational design of more robust and efficient devices. jos.ac.cnresearchgate.net
| Technique Category | Specific Method | Information Gained |
| Microscopy | In-situ Optical Microscopy | Real-time monitoring of film growth and crystallization dynamics. researching.cn |
| Atomic Force Microscopy (AFM) | Nanoscale surface morphology and topography. jos.ac.cn | |
| Electrochemical Strain Microscopy (ESM) | Local electronic and strain properties in liquid environments. researching.cn | |
| Spectroscopy | In-situ/Operando Spectroscopy | Dynamic changes in crystal structure, electronic states, and energy level alignment during device operation. jos.ac.cn |
Integration with Artificial Intelligence and Machine Learning for Accelerated Materials Discovery
In the context of carbazole derivatives and other organic materials, AI and ML are being applied in several transformative ways:
Predictive Modeling: ML algorithms can be trained on large datasets of known materials to predict the properties of new, undiscovered compounds, allowing scientists to screen vast chemical spaces computationally before committing to expensive and time-consuming synthesis. youtube.com
Generative AI: Advanced models can suggest entirely novel and chemically diverse molecular structures, such as new carbazole derivatives, that are optimized for specific properties like carbon capture performance or charge transport. technologynetworks.com
Automated Data Extraction: Natural Language Processing (NLP) tools can mine the vast scientific literature to extract crucial information on synthesis parameters, material properties, and testing conditions, building the large datasets necessary for effective ML model training. youtube.com
Accelerated Simulations: Physics-informed machine learning (PIML) can speed up complex physical simulations, such as those used to calculate the potential energy of a system, which is often the bottleneck in computational materials science. youtube.com
By automating the process of identifying and exploring promising new materials, AI is freeing up researchers to focus on the most promising candidates, thereby accelerating the pace of innovation. anl.gov
| AI/ML Application | Description | Impact on Carbazole Research |
| Predictive Modeling | Using algorithms to forecast material properties based on chemical structure. youtube.com | Rapidly screening potential carbazole derivatives for desired electronic or physical properties. |
| Generative AI | Creating novel molecular structures optimized for a target function. technologynetworks.com | Designing new carbazole-based compounds with enhanced performance for OLEDs or solar cells. |
| Natural Language Processing (NLP) | Extracting structured data from unstructured text in scientific papers. youtube.com | Building comprehensive databases of carbazole synthesis-structure-property relationships. |
| Accelerated Simulation | Using ML to speed up computationally intensive physics-based simulations. youtube.com | Enabling faster and more efficient modeling of device physics and material behavior. |
Q & A
Q. What are the optimized synthetic routes for 3-bromo-9-(3,5-diphenylphenyl)carbazole, and how do reaction conditions influence yield?
Synthesis typically involves Ullmann-type coupling or Buchwald-Hartwig amination. For example, copper(I) iodide and 1,10-phenanthroline catalyze aryl halide coupling with carbazole derivatives under reflux in dry DMF (24 hours, N₂ atmosphere) . Yield variations (e.g., 50% vs. 89.5% in similar carbazole brominations) depend on catalyst loading, solvent polarity, and reaction time. Key steps include vacuum distillation to remove excess reagents and recrystallization (ethanol) for purification .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
1H NMR (500 MHz, CDCl₃) identifies aromatic proton environments (δ 7.35–8.10 ppm), with coupling constants confirming substitution patterns. Discrepancies in integration ratios may arise from residual solvents or impurities; repeated column chromatography (silica gel, hexane) improves purity . High-resolution mass spectrometry (HRMS) validates molecular weight (C₃₀H₁₉BrN₂, MW 487.40), while differential scanning calorimetry (DSC) assesses thermal stability .
Q. How can researchers ensure reproducibility in purification methods?
Use gradient elution in column chromatography (hexane:ethyl acetate) to separate brominated byproducts. For recrystallization, ethanol or methanol are preferred due to the compound’s low solubility in polar solvents at room temperature. Monitor purity via thin-layer chromatography (TLC) with UV visualization .
Advanced Research Questions
Q. What experimental design strategies address low yields in cross-coupling reactions involving this compound?
Employ factorial design to optimize variables:
- Factors : Catalyst type (e.g., Pd(OAc)₂ vs. CuI), ligand (1,10-phenanthroline), temperature (80–120°C).
- Response : Isolated yield.
A 2³ factorial experiment can identify interactions between variables. For example, higher temperatures (≥100°C) may improve Pd-catalyzed reactions but degrade sensitive functional groups .
Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence its application in organic electronics?
Density functional theory (DFT) simulations (B3LYP/6-31G*) reveal that the bromine substituent lowers the LUMO level, enhancing electron-transport properties. Compare with analogs (e.g., 3-fluoro derivatives) to assess charge-carrier mobility trends. Experimental validation via cyclic voltammetry (CV) in anhydrous acetonitrile confirms redox behavior .
Q. What methodologies resolve contradictions in reported solubility or stability data?
- Solubility : Test in toluene, THF, and chlorobenzene at varying temperatures (25–80°C).
- Stability : Accelerated aging studies (40°C, 75% humidity) monitor decomposition via HPLC.
Contradictions often stem from residual solvents or crystallinity differences; X-ray diffraction (XRD) clarifies polymorphic forms .
Q. How can researchers mitigate side reactions during functionalization (e.g., Suzuki-Miyaura coupling)?
- Protecting Groups : Temporarily block reactive sites (e.g., NH in carbazole) with tert-butoxycarbonyl (Boc).
- Catalyst Screening : Use PdCl₂(dppf) for selective aryl bromide coupling, minimizing homocoupling.
Monitor reaction progress via in-situ FTIR to detect intermediate species .
Methodological and Data Integrity Considerations
Q. What computational tools predict synthetic pathways or material properties?
Software like Gaussian (DFT) and Materials Studio (molecular dynamics) model reaction pathways and bulk properties. Virtual screening identifies optimal solvents (e.g., Hansen solubility parameters) .
Q. How should researchers document and share conflicting data for peer review?
- Data Tables : Include raw NMR integrals, HRMS spectra, and reaction conditions.
- Contradiction Analysis : Compare batch-specific variables (e.g., solvent lot purity, humidity).
Public repositories like ChemRxiv encourage transparent reporting .
Applications in Advanced Material Science
Q. What role does this compound play in OLED or perovskite solar cell research?
As a hole-transporting material (HTM), its planar structure improves π-π stacking in thin films. Device efficiency correlates with doping concentration (e.g., 10–20 wt% in Spiro-OMeTAD analogs). Stability tests under UV irradiation (AM1.5G spectrum) assess degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
